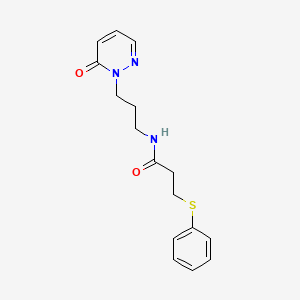

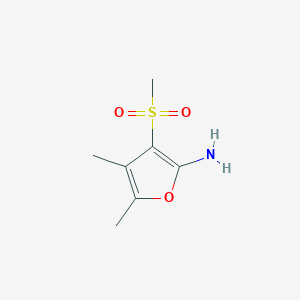

![molecular formula C17H14N4O4 B2477795 1-(Benzo[d][1,3]dioxol-5-yl)-3-((3-(furan-2-yl)pyrazin-2-yl)methyl)urea CAS No. 2310122-12-2](/img/structure/B2477795.png)

1-(Benzo[d][1,3]dioxol-5-yl)-3-((3-(furan-2-yl)pyrazin-2-yl)methyl)urea

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(Benzo[d][1,3]dioxol-5-yl)-3-((3-(furan-2-yl)pyrazin-2-yl)methyl)urea, also known as PDK1 inhibitor, is a chemical compound that has been extensively studied for its potential therapeutic applications. PDK1 inhibitor has shown promising results in the treatment of various diseases including cancer, diabetes, and cardiovascular diseases.

Scientific Research Applications

Synthesis and Chemical Properties

The chemical compound 1-(Benzo[d][1,3]dioxol-5-yl)-3-((3-(furan-2-yl)pyrazin-2-yl)methyl)urea has been a subject of interest in various synthetic and chemical studies due to its complex structure and potential applications. One such application includes its role in the synthesis of furano and pyrano pyrimidinones (thiones), which are significant in the development of pharmaceuticals and materials science. For instance, a study by Ghorbani‐Vaghei et al. (2015) developed a one-pot diastereoselective three-component reaction utilizing urea/thiourea and 2,3-dihydrofuran/3,4-dihydro-2H-pyran with aromatic aldehydes, employing poly(N-bromo-N-ethyl-benzene-1,3-disulfonamide) and N,N,N′,N′-tetrabromobenzene-1,3-disulfonamide as efficient reagents (Ghorbani‐Vaghei et al., 2015).

Catalytic Applications

In the realm of catalysis, the compound under discussion demonstrates potential utility. A research conducted by Azizi et al. (2013) explored an eco-friendly one-pot multicomponent reaction catalyzed by deep eutectic solvents, including urea:choline chloride, to synthesize highly functionalized benzopyran and pyran derivatives. This study showcases the application of urea derivatives in catalyzing the synthesis of complex molecules, underscoring the environmental benefits of such methodologies (Azizi et al., 2013).

Potential Anticancer Applications

Moreover, the exploration of urea derivatives, including those similar in structure to this compound, in the development of anticancer agents has been noted. Gaudreault et al. (1988) synthesized 1-aryl-3-(2-chloroethyl) ureas and evaluated their cytotoxicity on human adenocarcinoma cells in vitro, revealing the potential for such compounds to serve as anticancer agents (Gaudreault et al., 1988).

Rheology and Morphology Tuning

Another interesting application is found in the study of hydrogels and their physical properties tuning. Lloyd and Steed (2011) investigated the gelation properties of 1-(3-Methyl-1H-pyrazol-5-yl)-3-(3-nitrophenyl)urea in various acidic conditions, demonstrating how the morphology and rheology of hydrogels can be finely tuned through the selection of anions. This research highlights the potential use of similar compounds in materials science, particularly in the development of smart materials and sensors (Lloyd & Steed, 2011).

properties

IUPAC Name |

1-(1,3-benzodioxol-5-yl)-3-[[3-(furan-2-yl)pyrazin-2-yl]methyl]urea |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H14N4O4/c22-17(21-11-3-4-13-15(8-11)25-10-24-13)20-9-12-16(19-6-5-18-12)14-2-1-7-23-14/h1-8H,9-10H2,(H2,20,21,22) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SQRVIEPTAJIHGP-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1OC2=C(O1)C=C(C=C2)NC(=O)NCC3=NC=CN=C3C4=CC=CO4 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H14N4O4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

338.32 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

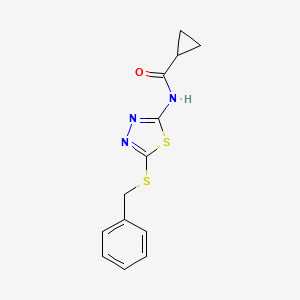

![N-(4-acetamidophenyl)-2-((6-(4-chlorophenyl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)thio)acetamide](/img/structure/B2477712.png)

![1-(Adamantan-1-yl)-3-[2-(1-benzothiophen-2-yl)-2-hydroxypropyl]urea](/img/structure/B2477713.png)

![N-(2,4-difluorophenyl)-2-{4-[3-(3-fluorophenyl)-1,2,4-oxadiazol-5-yl]piperidin-1-yl}acetamide](/img/structure/B2477719.png)

![(NE)-N-[(4-bromo-1H-indol-3-yl)methylidene]hydroxylamine](/img/structure/B2477720.png)

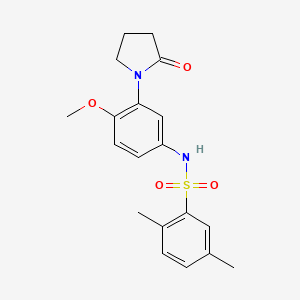

![Methyl 5-ethyl-4,6-dioxo-1,3a,4,5,6,6a-hexahydropyrrolo[3,4-c]pyrazole-3-carboxylate](/img/structure/B2477722.png)

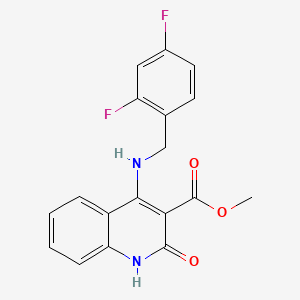

![(Z)-8-(4-fluorophenethyl)-2-(pyridin-3-ylmethylene)-8,9-dihydro-2H-benzofuro[7,6-e][1,3]oxazin-3(7H)-one](/img/structure/B2477728.png)

![(E)-Ethyl 3-(1-ethyl-4-methyl-1H-benzo[d][1,2,3]triazol-5-yl)acrylate](/img/structure/B2477731.png)